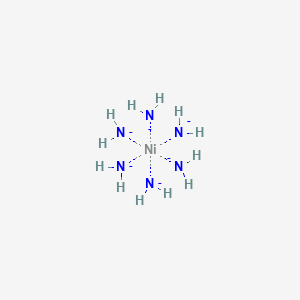
3-Hydroxyxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyxanthine is a chemical compound that belongs to the xanthine family. The compound is a metabolite of caffeine and theobromine, which are commonly found in coffee, tea, and chocolate. 3-Hydroxyxanthine has been the subject of several scientific studies due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxyxanthine is not fully understood. However, it is believed that the compound exerts its effects by modulating several cellular signaling pathways. For example, 3-Hydroxyxanthine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 3-Hydroxyxanthine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Hydroxyxanthine are diverse. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-Hydroxyxanthine has been shown to improve glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of diabetes. Furthermore, 3-Hydroxyxanthine has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxyxanthine in lab experiments is its availability. The compound can be easily synthesized or obtained commercially. Additionally, 3-Hydroxyxanthine has been extensively studied, and its properties and effects are well documented. However, one of the limitations of using 3-Hydroxyxanthine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxyxanthine. One area of research is the development of new drugs based on the compound. The anti-inflammatory, antioxidant, and antimicrobial properties of 3-Hydroxyxanthine make it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the compound's effects on the gut microbiome. Recent studies have shown that 3-Hydroxyxanthine can modulate the gut microbiome, which may have implications for the treatment of various diseases such as obesity and inflammatory bowel disease. Finally, research on the environmental applications of 3-Hydroxyxanthine is another area of future research. The compound has been shown to have potential applications in the removal of pollutants from water and soil.
Synthesemethoden
3-Hydroxyxanthine can be synthesized through several methods. One of the most commonly used methods is the oxidation of caffeine or theobromine using potassium permanganate or potassium dichromate. Another method involves the use of enzymes such as xanthine oxidase or cytochrome P450 to catalyze the conversion of caffeine or theobromine to 3-hydroxyxanthine.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyxanthine has been extensively studied for its potential applications in medicine. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, 3-Hydroxyxanthine has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
13479-29-3 |
|---|---|
Produktname |
3-Hydroxyxanthine |
Molekularformel |
C5H4N4O3 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
InChI-Schlüssel |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Andere CAS-Nummern |
703-39-9 13479-29-3 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
64038-49-9 (monohydrate) |
Synonyme |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



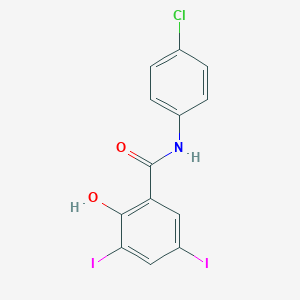
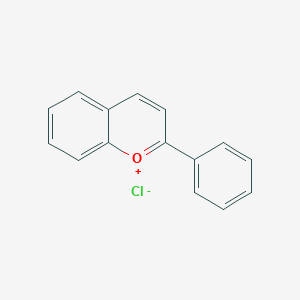
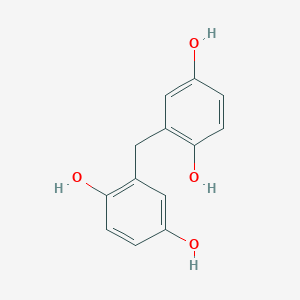
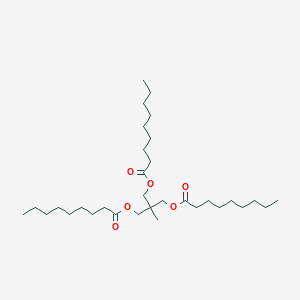
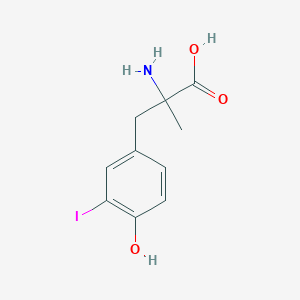
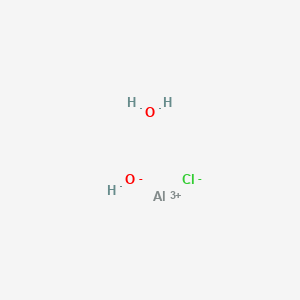
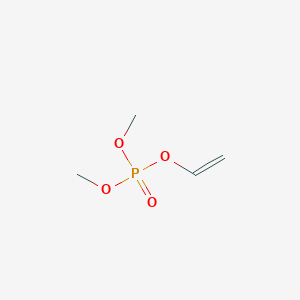
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
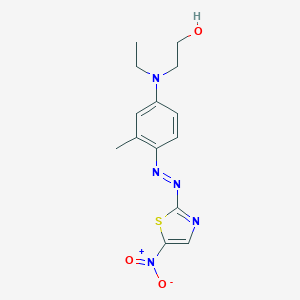



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
